![molecular formula C32H34P2 B1600529 (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane CAS No. 70774-28-6](/img/structure/B1600529.png)
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Overview
Description
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, commonly known as Josiphos, is a chiral ligand that is widely used in asymmetric catalysis. It was first developed by the research group of Professor Barry M. Trost at Stanford University in 1995. Since then, it has become one of the most popular ligands in asymmetric catalysis due to its high efficiency and versatility.
Scientific Research Applications
Asymmetric Hydroformylation
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane has been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation. This process achieves high stereoselectivity, demonstrating the compound's effectiveness in asymmetric synthesis (Hayashi et al., 1979).
Palladium(II) Complexes Synthesis
The compound plays a crucial role in the synthesis and structural characterization of Palladium(II) complexes. These complexes exhibit significant catalytic activity for allylic alkylation, showcasing the compound's versatility in organometallic chemistry (Sauthier et al., 2000).
Asymmetric Hydrogenation
In the field of asymmetric hydrogenation, this compound, as part of a chiral aminophosphine–rhodium complex, has been reported to selectively produce (S)-amino acids. This application highlights its importance in producing optically active substances, essential in pharmaceutical and fine chemical industries (Onuma et al., 1980).
Catalyst Activity and Selectivity
The compound is integral in studies focusing on catalyst activity and selectivity, particularly in the production of methyl propanoate and CO−ethylene copolymer. This research underlines its potential in improving catalytic processes in industrial applications (Knight et al., 2000).
Chiral Cyclopentadienyl Ruthenium(II) Complexes
Chiral cyclopentadienyl ruthenium(II) complexes using this compound have been synthesized and studied for their catalytic activity in Diels-Alder reactions. These complexes exhibit promising properties as catalysts in organic synthesis (Arena et al., 2010).
Spectroscopy and Crystal Structure Analysis
The compound is also vital in the synthesis and characterization of other organic compounds, as evidenced in spectroscopy and X-ray structure analysis studies. These analyses provide insights into the molecular structure and properties of new chemical entities (Guillaume et al., 2017).
Luminescent Properties and Optical Materials
Its derivatives have been used in the synthesis of mononuclear and one-dimensional cadmium(II) complexes, which display luminescent properties. This suggests potential applications in optical materials and the field of photophysics (Cheng et al., 2013).
properties
IUPAC Name |
[(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-NSOVKSMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447495 | |
Record name | AG-G-76570 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | |
CAS RN |
70774-28-6 | |
Record name | AG-G-76570 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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